2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide
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Overview
Description
1-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group, a hydrazinecarbonyl group, and an ethoxyphenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE typically involves the reaction of 4-bromobenzaldehyde with 2-ethoxyphenylhydrazine in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as chromatography and distillation are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their structure and function. It may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-bromophenyl)-1-{N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]hydrazinecarbonyl}formamide
- **N-(2-bromophenyl)-1-{N’-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide
- **N-(4-bromophenyl)-1-{N’-[(E)-(4-(prop-2-en-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}formamide
Uniqueness
1-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H16BrN3O3 |
---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
N'-[(E)-(4-bromophenyl)methylideneamino]-N-(2-ethoxyphenyl)oxamide |
InChI |
InChI=1S/C17H16BrN3O3/c1-2-24-15-6-4-3-5-14(15)20-16(22)17(23)21-19-11-12-7-9-13(18)10-8-12/h3-11H,2H2,1H3,(H,20,22)(H,21,23)/b19-11+ |
InChI Key |
SMTMOUUORKILJE-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Br |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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